
(R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid is a chiral amino acid derivative characterized by the presence of a trifluoromethyl group attached to the phenyl ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-trifluoromethylbenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with a suitable amino acid derivative to form an intermediate.
Reduction: The intermediate is then reduced to yield the desired ®-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and enantioselective synthesis are commonly employed to achieve high yields and enantiomeric purity.
Types of Reactions:
Oxidation: ®-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to various functional groups, such as hydroxyl or alkyl groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under mild conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl or alkyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Chemistry:
Synthesis of Chiral Compounds: ®-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid is used as a building block in the synthesis of chiral compounds, which are important in asymmetric synthesis.
Biology:
Enzyme Inhibition Studies: This compound is used in studies to investigate enzyme inhibition mechanisms, particularly those involving amino acid derivatives.
Medicine:
Drug Development: The unique structural features of ®-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid make it a valuable scaffold for the development of new pharmaceuticals, especially those targeting neurological disorders.
Industry:
Agrochemicals: The compound is explored for its potential use in the development of novel agrochemicals with improved efficacy and environmental profiles.
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The amino acid moiety facilitates binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity.
Comparison with Similar Compounds
- ®-3-Amino-3-(4-fluorophenyl)-propionic acid
- ®-3-Amino-3-(4-chlorophenyl)-propionic acid
- ®-3-Amino-3-(4-bromophenyl)-propionic acid
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenyl ring (trifluoromethyl vs. fluoro, chloro, bromo).
- Biological Activity: The trifluoromethyl group imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance the compound’s biological activity compared to its analogs.
- Reactivity: The presence of the trifluoromethyl group can influence the reactivity of the compound in various chemical reactions, making it distinct from its similar counterparts.
This detailed article provides a comprehensive overview of ®-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDRZHVLIRZFQO-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC(=O)O)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363265 |
Source


|
| Record name | (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774178-39-1 |
Source


|
| Record name | (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine](/img/structure/B1300551.png)
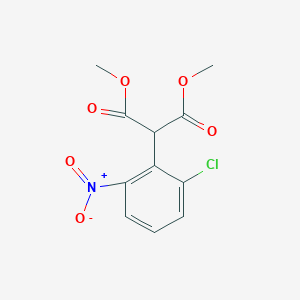
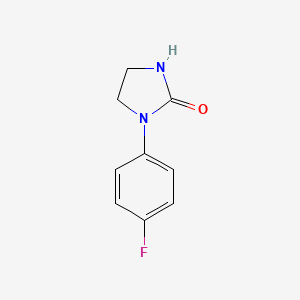
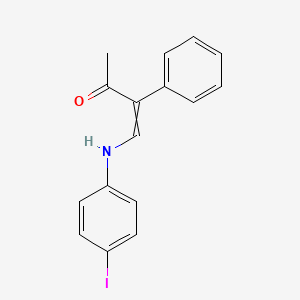

![2-(2-hydroxyphenyl)-N-[(4-nitrophenyl)methylideneamino]furan-3-carboxamide](/img/structure/B1300577.png)
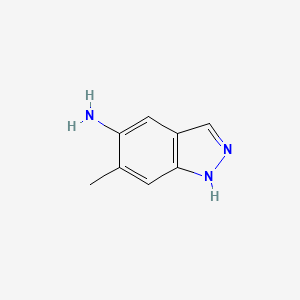
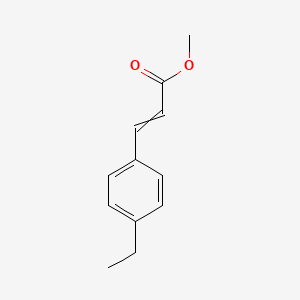
![ethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B1300614.png)
![ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B1300615.png)
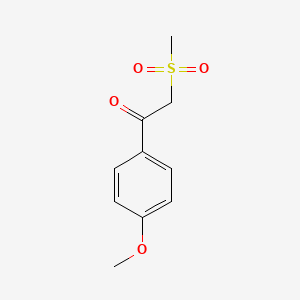
![4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B1300637.png)
![Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B1300644.png)
